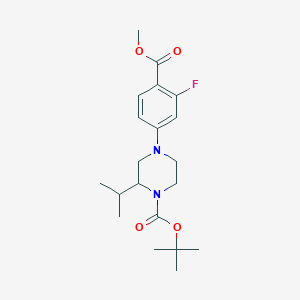

Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2-isopropylpiperazine-1-carboxylate

Description

Chemical Structure and Properties

The compound tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2-isopropylpiperazine-1-carboxylate features a piperazine core substituted with:

- A tert-butoxycarbonyl (Boc) protecting group at position 1.

- A 3-fluoro-4-(methoxycarbonyl)phenyl moiety at position 3.

- An isopropyl group at position 2.

Molecular Formula: C19H26FN2O4 (estimated based on analogues in and ).

Molecular Weight: ~380.43 g/mol.

Key Functional Groups:

- The Boc group enhances solubility in organic solvents and facilitates selective deprotection under acidic conditions .

- The isopropyl substituent on the piperazine ring introduces steric bulk, which may influence conformational flexibility and receptor binding .

Coupling Reactions: Using reagents like propylphosphonic anhydride (T3P®) or BOP with tert-butyl piperazine precursors (e.g., ).

Deprotection Strategies: Hydrochloric acid or hydrobromic acid for Boc removal, as seen in and .

Properties

Molecular Formula |

C20H29FN2O4 |

|---|---|

Molecular Weight |

380.5 g/mol |

IUPAC Name |

tert-butyl 4-(3-fluoro-4-methoxycarbonylphenyl)-2-propan-2-ylpiperazine-1-carboxylate |

InChI |

InChI=1S/C20H29FN2O4/c1-13(2)17-12-22(9-10-23(17)19(25)27-20(3,4)5)14-7-8-15(16(21)11-14)18(24)26-6/h7-8,11,13,17H,9-10,12H2,1-6H3 |

InChI Key |

CBPNPTRIASQEPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2-isopropylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

Introduction of the Fluoro and Methoxycarbonyl Groups: The aromatic ring is functionalized with fluoro and methoxycarbonyl groups through electrophilic aromatic substitution reactions.

Attachment of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides.

Protection with Tert-butyl Group: The final step involves the protection of the carboxylate group with a tert-butyl group using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2-isopropylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed to remove or alter specific functional groups, such as reducing the methoxycarbonyl group to a hydroxyl group.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2-isopropylpiperazine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological and psychiatric disorders.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and chemicals.

Biological Studies: Researchers use this compound to investigate its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.

Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2-isopropylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Fluorine in the phenyl ring enhances metabolic stability and membrane permeability compared to non-fluorinated analogues (e.g., ) .

Synthetic Flexibility :

- Boc-protected piperazines (e.g., ) are versatile intermediates for drug discovery, enabling modular synthesis of PROTACs or kinase inhibitors.

Biological Relevance :

- Compounds with methoxycarbonyl or trifluoromethyl groups () show promise in tyrosine kinase inhibition, suggesting similar pathways for the target compound .

Biological Activity

Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2-isopropylpiperazine-1-carboxylate (CAS No. 1845754-04-2) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 380.46 g/mol. Its structure includes a piperazine ring, a tert-butyl group, and a fluorinated phenyl moiety, which are critical for its biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the fluorine atom in the phenyl group enhances the compound's ability to interact with various enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have shown inhibitory effects on cholinesterases and cyclooxygenases, which are important targets in neurodegenerative diseases and inflammation .

- Antioxidant Activity : The methoxycarbonyl group may contribute to antioxidant properties, helping to scavenge free radicals and reduce oxidative stress in cells .

- Cytotoxic Effects : Preliminary studies have indicated that related compounds exhibit cytotoxicity against cancer cell lines, suggesting that this compound could also possess similar effects .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds and their mechanisms:

Case Studies

- In Vitro Studies : A study evaluated the inhibitory effects of similar piperazine derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing that structural modifications significantly influenced their potency. The presence of electron-withdrawing groups like fluorine improved binding affinity to these enzymes .

- Cytotoxicity Assessment : In a cytotoxicity assay against MCF-7 cells, compounds structurally related to tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2-isopropylpiperazine-1-carboxylate exhibited notable cytotoxic effects, indicating potential for further development in cancer therapeutics .

- Molecular Docking Studies : Computational studies using molecular docking have elucidated potential interactions between this compound and target proteins involved in inflammation and cancer pathways. These studies suggest that the compound can form stable complexes with target enzymes, which may lead to effective inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.